molecular formula C16H19N3O3 B2581161 3-(1-(2-methoxyacetyl)piperidin-3-yl)quinazolin-4(3H)-one CAS No. 2034517-06-9

3-(1-(2-methoxyacetyl)piperidin-3-yl)quinazolin-4(3H)-one

Cat. No. B2581161
CAS RN: 2034517-06-9
M. Wt: 301.346
InChI Key: CMMQULUXVDEQEI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(1-(2-methoxyacetyl)piperidin-3-yl)quinazolin-4(3H)-one is a synthetic compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound belongs to the quinazolinone family and is known to possess unique biochemical and physiological properties that make it a promising candidate for future research.

Scientific Research Applications

Synthesis and Biological Efficacy

Research on novel bis quinazolinone derivatives, including those related to 3-(1-(2-methoxyacetyl)piperidin-3-yl)quinazolin-4(3H)-one, has led to the synthesis of compounds with varied biological activities. A study by El-Shahawi et al. (2016) explored the synthesis and insecticidal efficacy of bis quinazolinone derivatives, highlighting their potential in pest control applications (El-Shahawi, El-ziaty, Morsy, & Aly, 2016).

Herbicidal Evaluation

Aibibuli et al. (2012) conducted a study on the facile synthesis and herbicidal evaluation of 4H-3,1-benzoxazin-4-ones and 3H-quinazolin-4-ones, which revealed that these compounds exhibit significant phytotoxicity, suggesting their application in agriculture as herbicides (Aibibuli, Wang, Tu, Huang, & Zhang, 2012).

Anticancer and Antimicrobial Activities

Studies have also been conducted on the synthesis and evaluation of quinazolinone derivatives for their anticancer and antimicrobial activities. Shah et al. (2016) synthesized novel N-(4-(8-methoxy-2-oxo-2H-chromen-3-yl) thiazol-2-yl) amide derivatives and screened them for antimicrobial, antifungal, and antimalarial activity, demonstrating the compound's versatility in addressing various diseases (Shah, Patel, Rajani, & Karia, 2016).

Antihypertensive Agents

Quinazoline derivatives, including those structurally related to 3-(1-(2-methoxyacetyl)piperidin-3-yl)quinazolin-4(3H)-one, have been synthesized and evaluated for their antihypertensive activity. Takai et al. (1986) prepared a series of piperidine derivatives with a quinazoline ring system and tested them for antihypertensive activity, identifying compounds that produced strong hypotension in spontaneously hypertensive rat models (Takai, Obase, Teranishi, Karasawa, Kubo, Shuto, Kasuya, & Shigenobu, 1986).

Corrosion Inhibition

Another application of quinazolin-4(3H)-one derivatives is in the field of corrosion inhibition. Chen et al. (2021) investigated the mitigation effect of quinazolin-4(3H)-one derivatives on the corrosion behavior of mild steel in HCl, showing these compounds to be effective corrosion inhibitors, which is crucial for protecting industrial equipment and infrastructure (Chen, Nie, Liu, Li, Wang, Zhang, & Wu, 2021).

properties

IUPAC Name

3-[1-(2-methoxyacetyl)piperidin-3-yl]quinazolin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3O3/c1-22-10-15(20)18-8-4-5-12(9-18)19-11-17-14-7-3-2-6-13(14)16(19)21/h2-3,6-7,11-12H,4-5,8-10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMMQULUXVDEQEI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC(=O)N1CCCC(C1)N2C=NC3=CC=CC=C3C2=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(1-(2-methoxyacetyl)piperidin-3-yl)quinazolin-4(3H)-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.